

# Pik-108 and the Dawn of Allosteric PI3Kα Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Pik-108 |           |  |  |
| Cat. No.:            | B610105 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pik-108 and its landmark role in the context of Phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) inhibition. While functionally characterized as an ATP-competitive inhibitor, the discovery of Pik-108's ability to bind a cryptic allosteric site has been pivotal, paving the way for a new class of highly selective, mutant-specific cancer therapeutics. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and research workflows.

# The Dual-Binding Mechanism of Pik-108

**Pik-108** is a pan-PI3K inhibitor that exhibits a unique interaction with the p110α catalytic subunit of PI3Kα.[1][2] Crystallographic studies serendipitously revealed that **Pik-108** binds to PI3Kα in two distinct locations: the conventional ATP-binding (orthosteric) site and a novel, cryptic allosteric pocket.[3][4] This newly identified allosteric site is located in the C-lobe of the kinase domain, notably close to the cancer-associated hotspot mutation site, His1047.[1][3][5]

Despite its documented binding to this allosteric pocket, functional assays have demonstrated that the primary mechanism of PI3Kα inhibition by **Pik-108** is ATP-competitive.[1] In vitro kinase assays show that at high concentrations of ATP, the inhibitory effect of **Pik-108** is almost completely abolished.[1] This suggests that while **Pik-108** occupies the allosteric site, this binding event does not independently translate into a significant inhibitory conformational



change at the active site. Instead, its functional inhibition is driven by its competition with ATP in the orthosteric pocket.[1]

The profound significance of **Pik-108**, therefore, lies not in its own allosteric activity, but in its discovery of a druggable allosteric pocket. This finding provided a structural blueprint for the rational design of a new generation of true allosteric inhibitors, such as RLY-2608 and STX-478, which achieve enhanced selectivity for mutant forms of PI3Kα.[6][7]

### **Quantitative Data: Inhibitory Potency and Selectivity**

**Pik-108** has been characterized as a pan-PI3K inhibitor with a distinct selectivity profile. Its inhibitory concentration (IC50) values highlight a preference for other PI3K isoforms over PI3K $\alpha$ . This lower potency for PI3K $\alpha$ , combined with its unique dual-binding properties, made it an excellent tool for crystallographic studies.[3][4]

| Compound | Target Enzyme | IC50 Value       | Assay Type                |
|----------|---------------|------------------|---------------------------|
| Pik-108  | p110α (PI3Kα) | 1.4 μM (1400 nM) | Membrane Capture<br>Assay |
| Pik-108  | p110α (ΡΙ3Κα) | 2.6 μM (2600 nM) | Biochemical Assay[3] [4]  |
| Pik-108  | р110β (РІЗКβ) | 57 nM            | Biochemical Assay[3] [4]  |

## Visualizing the PI3Kα Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[9] PI3Kα, when activated by receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most notably AKT, which in turn modulates a host of cellular processes, partly through the activation of mTOR.[10][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[8]





Click to download full resolution via product page

PI3K/AKT/mTOR signaling pathway with Pik-108 interaction sites.

# **Experimental Protocols**



The characterization of kinase inhibitors like **Pik-108** involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

#### In Vitro Kinase Assay: Determining Mode of Inhibition

This assay is crucial for distinguishing between ATP-competitive and allosteric inhibition by assessing an inhibitor's potency at varying ATP concentrations.[1]

- Reagents & Materials: Recombinant PI3Kα enzyme, phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes, kinase assay buffer, [y-32P]ATP, Pik-108, non-radiolabeled ATP, nitrocellulose membrane.
- Preparation: Prepare two sets of serial dilutions of Pik-108.
- Reaction Setup:
  - In parallel reactions, pre-incubate the PI3Kα enzyme with the Pik-108 dilutions for 10 minutes at 25°C in kinase assay buffer.
  - One set of reactions will contain a low, near-Km concentration of ATP (e.g., 100 μM).
  - The second set of reactions will contain a high, saturating concentration of ATP (e.g., 2 mM).
- Initiation: Start the kinase reaction by adding PIP2 liposomes and [y-32P]ATP to the mixture.
- Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature, ensuring the reaction stays within the linear range.
- Termination & Detection:
  - Stop the reaction by adding an acidic solution (e.g., HCl).
  - Spot a small volume of the reaction mixture onto a nitrocellulose membrane to capture the phosphorylated lipid product (PIP3).
  - $\circ$  Wash the membrane extensively to remove unincorporated [y- $^{32}$ P]ATP.



 Analysis: Quantify the radioactivity on the membrane using a phosphorimager or scintillation counter. Calculate IC50 values for Pik-108 at both low and high ATP concentrations. A significant rightward shift in the IC50 value at high ATP concentration indicates ATPcompetitive inhibition.

# Cellular Phosphorylation Assay: p-AKT (Ser473) AlphaLISA

This cell-based assay measures the inhibition of a key downstream node in the PI3K pathway, providing a functional readout of the inhibitor's activity in a biological context.

- Reagents & Materials: Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D), cell culture medium, serum, Pik-108, lysis buffer, AlphaLISA anti-AKT and anti-phospho-AKT (Ser473) antibody pairs, acceptor beads, and donor beads.
- Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-24 hours.
- Inhibitor Treatment: Pre-treat cells with a dose-response curve of **Pik-108** for 1-2 hours.
- Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes. Include unstimulated and vehicle-treated stimulated controls.
- Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker to ensure complete lysis.
- AlphaLISA Protocol:
  - Transfer cell lysates to an AlphaLISA assay plate.
  - Add the mix of AlphaLISA acceptor beads and biotinylated anti-AKT antibody. Incubate.
  - Add the streptavidin-coated donor beads. Incubate in the dark.



 Analysis: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of phosphorylated AKT. Plot the dose-response curve and calculate the IC50 value for the inhibition of AKT phosphorylation.

# A Standardized Workflow for Kinase Inhibitor Evaluation

The development of a kinase inhibitor follows a structured progression from initial biochemical characterization to validation in complex biological systems. This workflow ensures that lead compounds are potent, selective, and effective in a cellular environment before advancing to preclinical studies.[12]





Click to download full resolution via product page

Standard workflow for kinase inhibitor discovery and validation.

### Conclusion

**Pik-108** holds a unique position in the history of PI3Kα inhibitor development. While its functional inhibition of PI3Kα is primarily ATP-competitive, its ability to occupy a previously unknown allosteric site was a transformative discovery. It provided the first structural evidence of a druggable allosteric pocket on p110 $\alpha$ , fundamentally shifting drug design strategies. The insights gained from **Pik-108** have been instrumental in the successful development of a new



class of true allosteric inhibitors that offer superior selectivity for oncogenic PI3K $\alpha$  mutants, promising a wider therapeutic window and improved outcomes for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Pik-108 and the Dawn of Allosteric PI3Kα Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610105#pik-108-allosteric-inhibition-of-pi3k]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com